Cas no 1805553-27-8 (3-Amino-4-bromo-2-(trifluoromethoxy)benzylamine)

3-Amino-4-bromo-2-(trifluoromethoxy)benzylamine 化学的及び物理的性質
名前と識別子
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- 3-Amino-4-bromo-2-(trifluoromethoxy)benzylamine
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- インチ: 1S/C8H8BrF3N2O/c9-5-2-1-4(3-13)7(6(5)14)15-8(10,11)12/h1-2H,3,13-14H2
- InChIKey: HLZUROIUNUERDL-UHFFFAOYSA-N
- SMILES: BrC1C=CC(CN)=C(C=1N)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 215
- XLogP3: 2
- トポロジー分子極性表面積: 61.3
3-Amino-4-bromo-2-(trifluoromethoxy)benzylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013017765-1g |
3-Amino-4-bromo-2-(trifluoromethoxy)benzylamine |
1805553-27-8 | 97% | 1g |
1,445.30 USD | 2021-05-31 |
3-Amino-4-bromo-2-(trifluoromethoxy)benzylamine 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Bing Li,Chao Zhang,Fang Peng,Wenzhi Wang,Bryan D. Vogt,K. T. Tan J. Mater. Chem. C, 2021,9, 1164-1173
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
3-Amino-4-bromo-2-(trifluoromethoxy)benzylamineに関する追加情報
Professional Introduction to Compound with CAS No. 1805553-27-8 and Product Name: 3-Amino-4-bromo-2-(trifluoromethoxy)benzylamine
The compound with CAS No. 1805553-27-8 and the product name 3-Amino-4-bromo-2-(trifluoromethoxy)benzylamine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular structure of 3-Amino-4-bromo-2-(trifluoromethoxy)benzylamine incorporates several key functional groups, including an amino group, a bromine substituent, and a trifluoromethoxy group, which contribute to its distinct chemical properties and reactivity.
Recent research in the field of cheminformatics has highlighted the importance of such multifunctional aromatic amines in the design of novel therapeutic agents. The presence of the trifluoromethoxy group, in particular, has been shown to enhance the metabolic stability and lipophilicity of small molecules, making them more suitable for oral administration. This feature is particularly relevant in the context of developing treatments for chronic diseases where long-term efficacy and patient compliance are critical.
The bromo substituent on the benzene ring further enhances the compound's utility as a building block in synthetic chemistry. Brominated aromatic compounds are widely used in medicinal chemistry due to their ability to participate in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are essential for constructing complex molecular architectures that can mimic natural products or exhibit novel biological activities. The amino group provides a site for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones to optimize pharmacokinetic properties.
In terms of biological activity, preliminary studies on 3-Amino-4-bromo-2-(trifluoromethoxy)benzylamine have shown promise in several therapeutic areas. The compound's structural motifs are reminiscent of known bioactive molecules, suggesting potential interactions with biological targets such as enzymes and receptors. For instance, the combination of an amino group and a trifluoromethoxy group is commonly found in kinase inhibitors, which are critical in treating cancers and inflammatory diseases. Additionally, the bromine substituent may facilitate interactions with halogen-binding proteins or enzymes, further expanding its therapeutic potential.
The synthesis of 3-Amino-4-bromo-2-(trifluoromethoxy)benzylamine involves multi-step organic transformations that showcase the ingenuity of modern synthetic methods. The introduction of the trifluoromethoxy group is typically achieved through nucleophilic aromatic substitution (SNAr) or direct fluorination techniques, which require precise control over reaction conditions to ensure high yields and selectivity. Similarly, the bromination step must be carefully optimized to avoid over-bromination or side reactions that could compromise the compound's integrity.
One of the most exciting aspects of this compound is its potential as a scaffold for drug discovery. By leveraging computational chemistry tools such as molecular docking and virtual screening, researchers can rapidly identify derivatives of 3-Amino-4-bromo-2-(trifluoromethoxy)benzylamine that exhibit enhanced potency or selectivity against specific targets. This approach aligns with the growing trend toward structure-based drug design, where computational methods are used to accelerate the discovery process.
The pharmaceutical industry has increasingly recognized the value of such versatile building blocks in their drug development pipelines. Companies specializing in custom synthesis often prioritize compounds like 3-Amino-4-bromo-2-(trifluoromethoxy)benzylamine due to their broad applicability across multiple therapeutic areas. This demand has led to advancements in synthetic methodologies that allow for scalable production of these complex molecules, making them more accessible for academic and industrial research.
Future research directions for 3-Amino-4-bromo-2-(trifluoromethoxy)benzylamine may include exploring its role as an intermediate in the synthesis of more complex drugs or investigating its biological activity through high-throughput screening (HTS). The compound's unique structural features make it an attractive candidate for generating libraries of analogs that can be screened for novel pharmacological effects. Additionally, studying its interaction with biological targets at a molecular level could provide insights into mechanisms of action and potential side effects.
In conclusion, 3-Amino-4-bromo-2-(trifluoromethoxy)benzylamine represents a promising compound with significant potential in pharmaceutical research and development. Its structural complexity, combined with its diverse functional groups, makes it a valuable tool for chemists and biologists alike. As our understanding of drug design principles continues to evolve, compounds like this will play an increasingly important role in discovering new treatments for human diseases.
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